molecular formula C17H14N4O2 B2937673 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034330-08-8

4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2937673
CAS No.: 2034330-08-8
M. Wt: 306.325
InChI Key: KAAMRFOPRWOOTL-UHFFFAOYSA-N
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Description

4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a cyano group at the 4-position of the benzoyl ring, an ethyl linker, and a pyrazole moiety substituted with a furan-3-yl group. Its molecular formula is C₁₇H₁₃N₄O₂ (molecular weight: 305.3 g/mol).

Properties

IUPAC Name

4-cyano-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c18-9-13-1-3-14(4-2-13)17(22)19-6-7-21-11-16(10-20-21)15-5-8-23-12-15/h1-5,8,10-12H,6-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAMRFOPRWOOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The following is a general synthetic route:

    Formation of Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.

    Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as cyanogen bromide.

    Formation of Pyrazole Ring: The pyrazole ring is formed by reacting a hydrazine derivative with a 1,3-dicarbonyl compound.

    Attachment of Furan Moiety: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further experimental validation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Functional Group Impact

The compound’s key structural features are compared to similar benzamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Relevance References
4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (Target Compound) C₁₇H₁₃N₄O₂ 305.3 4-cyano benzamide, ethyl linker, pyrazole-furan Cyano, amide, heteroaromatic rings Hypothetical receptor modulation
2-fluoro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide C₁₆H₁₄FN₃O₂ 299.3 2-fluoro benzamide, ethyl linker, pyrazole-furan Fluoro, amide, heteroaromatic rings Structural analog
Lecozotan Hydrochloride C₂₈H₂₉N₅O₃·HCl 519.5 4-cyano benzamide, piperazine, benzodioxin, pyridinyl Cyano, amide, ether, tertiary amine 5-HT1A antagonist (Alzheimer’s)
Example 53 (Pyrazolo-pyrimidine derivative) 589.1* Fluorophenyl, chromen-4-one, sulfonamide, pyrazolo[3,4-d]pyrimidine Fluoro, sulfonamide, ketone Kinase inhibition (hypothetical)

*Reported as [M+1] = 589.1.

Key Observations:

Cyano vs. Cyano groups may reduce lipophilicity (lower logP) relative to fluorine, affecting membrane permeability.

Heterocyclic Moieties :

  • The pyrazole-furan system in the target compound contrasts with pyrazolo-pyrimidine () and benzodioxin-piperazine (). Pyrazole-furan’s π-π stacking capability may favor interactions with aromatic residues in enzymes or receptors, while bulkier systems (e.g., benzodioxin) could enhance selectivity.

Hypothetical Pharmacological and Physicochemical Properties

  • Solubility: The cyano group may improve aqueous solubility relative to fluoro analogs but reduce it compared to sulfonamide-containing derivatives (e.g., Example 53, ).
  • Metabolic Stability : The furan ring could introduce metabolic liabilities (e.g., oxidative cleavage), whereas pyrazolo-pyrimidine cores () might exhibit greater stability.
  • Target Selectivity : The absence of a sulfonamide or tertiary amine (cf. Lecozotan, ) may limit interactions with specific receptors like 5-HT1A.

Research Findings and Limitations

  • Data Gaps: No direct biological or pharmacokinetic data are available for the target compound. Comparisons rely on structural analogs (e.g., Lecozotan’s 5-HT1A antagonism ).
  • Synthetic Considerations: Introducing the cyano group likely requires nitrile-specific reagents (e.g., KCN/CuCN), differing from fluoro-substitution methods (e.g., Balz-Schiemann reaction).

Biological Activity

4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is an organic compound with a complex structure that includes a cyano group, a benzamide core, and a pyrazole ring substituted with a furan moiety. This unique configuration makes it an interesting candidate for various biological applications, particularly in the fields of medicinal chemistry and pharmacology.

The mechanism of action of this compound is not fully elucidated; however, it is believed to interact with various molecular targets such as enzymes and receptors. The presence of the cyano and pyrazole groups may contribute to its biological activity by facilitating interactions with specific protein sites.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide exhibit significant anticancer activity. For instance, pyrazole derivatives have shown promising results against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). Table 1 summarizes the IC50 values for related pyrazole compounds:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BA54926.00
Compound CHCT1167.01

These findings suggest that the structural features of pyrazole derivatives contribute significantly to their cytotoxic effects.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence that compounds containing furan and pyrazole moieties possess antimicrobial activity. The exact mechanisms through which these compounds exert their effects are still under investigation, but they may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Study on Anticancer Effects

A study by Xia et al. evaluated the anticancer properties of various pyrazole derivatives, including those structurally similar to 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide). The results showed significant growth inhibition in several cancer cell lines, with some derivatives achieving IC50 values as low as 0.39 µM in NCI-H460 cells, indicating potent antitumor activity .

Study on Antimicrobial Effects

Another research effort focused on the antimicrobial potential of pyrazole derivatives. Compounds were tested against a range of bacterial strains, demonstrating notable inhibitory effects. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting their potential as lead compounds for developing new antibiotics .

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